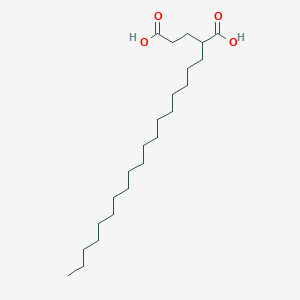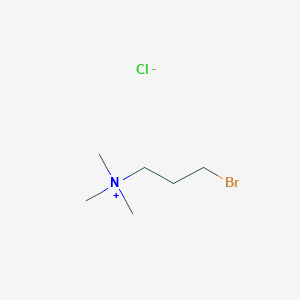
3-Bromo-N,N,N-trimethylpropan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-N,N,N-trimethylpropan-1-aminium chloride is a quaternary ammonium salt with the molecular formula C6H15Br2N. It is commonly used in organic chemistry due to its versatile applications, including the synthesis of hydrophilic-hydrophobic block copolymers and as a surfactant in the synthesis of ultrathin nano scrolls .
Métodos De Preparación
3-Bromo-N,N,N-trimethylpropan-1-aminium chloride can be synthesized through the reaction of trimethylamine with 3-bromopropyl halide. The reaction typically occurs at lower temperatures with the addition of a suitable solvent such as acetonitrile. The product is usually purified through crystallization or distillation .
Análisis De Reacciones Químicas
3-Bromo-N,N,N-trimethylpropan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form different substituted products.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.
Formation of Complexes: It can form complexes with other compounds, such as octa-cationic imidazolyl aluminum phthalocyanine bifunctional catalyst.
Aplicaciones Científicas De Investigación
3-Bromo-N,N,N-trimethylpropan-1-aminium chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Bromo-N,N,N-trimethylpropan-1-aminium chloride involves its ability to form quaternary ammonium salts, which can interact with various molecular targets. These interactions can lead to the formation of complexes, which can then participate in different chemical reactions. The compound’s surfactant properties also play a role in its mechanism of action, allowing it to stabilize emulsions and disperse particles .
Comparación Con Compuestos Similares
3-Bromo-N,N,N-trimethylpropan-1-aminium chloride can be compared with other similar quaternary ammonium salts, such as:
3-Chloro-N,N,N-trimethylpropan-1-aminium chloride: Similar in structure but with a chlorine atom instead of a bromine atom.
3-Iodo-N,N,N-trimethylpropan-1-aminium chloride: Similar in structure but with an iodine atom instead of a bromine atom.
N,N,N-Trimethylpropan-1-aminium chloride: Lacks the halogen atom, making it less reactive in certain substitution reactions.
These comparisons highlight the unique reactivity and applications of this compound due to the presence of the bromine atom.
Propiedades
Número CAS |
153952-22-8 |
|---|---|
Fórmula molecular |
C6H15BrClN |
Peso molecular |
216.55 g/mol |
Nombre IUPAC |
3-bromopropyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C6H15BrN.ClH/c1-8(2,3)6-4-5-7;/h4-6H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
LQDJAZAUZYSHSC-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCCBr.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B12557120.png)
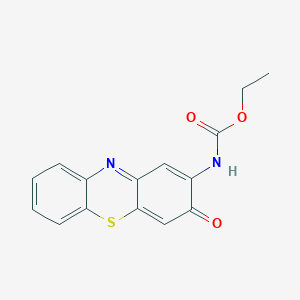
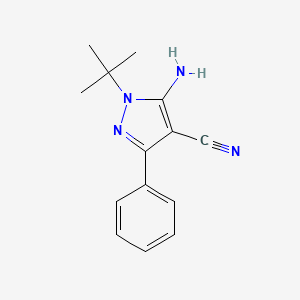


![2,2'-Disulfanediylbis{5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole}](/img/structure/B12557146.png)
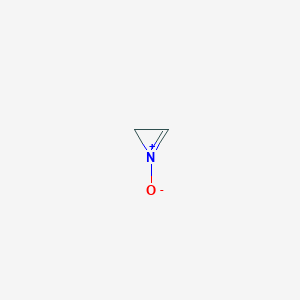
![{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride](/img/structure/B12557157.png)
![N-Hexyl-N-[2-(octylsulfanyl)ethyl]hexan-1-amine](/img/structure/B12557162.png)
![8-(2-Cyanoethyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile](/img/structure/B12557175.png)
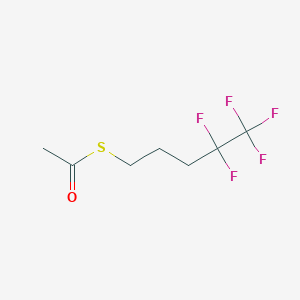
![3-(4-Iodophenyl)-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B12557193.png)

